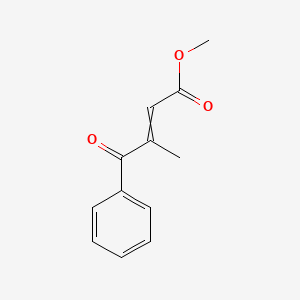
4,4'-Diiodo-2,2',5,5'-tetrachlorobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Diiodo-2,2’,5,5’-tetrachlorobiphenyl is a halogenated biphenyl compound characterized by the presence of two iodine atoms and four chlorine atoms attached to a biphenyl structure. This compound is part of the broader class of polychlorinated biphenyls (PCBs), which are known for their environmental persistence and potential biological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diiodo-2,2’,5,5’-tetrachlorobiphenyl typically involves the halogenation of biphenyl derivatives. One common method is the iodination of 2,2’,5,5’-tetrachlorobiphenyl using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under controlled temperature conditions to ensure selective iodination at the 4,4’-positions.
Industrial Production Methods
Industrial production of 4,4’-Diiodo-2,2’,5,5’-tetrachlorobiphenyl may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Diiodo-2,2’,5,5’-tetrachlorobiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can participate in coupling reactions to form larger biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the iodine atoms, while oxidation and reduction can lead to changes in the halogenation pattern or the formation of biphenyl derivatives with altered electronic properties.
Applications De Recherche Scientifique
4,4’-Diiodo-2,2’,5,5’-tetrachlorobiphenyl has several scientific research applications, including:
Environmental Studies: Used as a model compound to study the environmental fate and transport of halogenated biphenyls.
Toxicology: Investigated for its potential toxic effects on biological systems, including endocrine disruption and bioaccumulation.
Material Science: Utilized in the development of advanced materials with specific electronic and optical properties.
Analytical Chemistry: Employed as a standard or reference compound in analytical methods for detecting and quantifying PCBs in environmental samples.
Mécanisme D'action
The mechanism of action of 4,4’-Diiodo-2,2’,5,5’-tetrachlorobiphenyl involves its interaction with biological molecules and pathways. It can bind to and activate or inhibit various enzymes and receptors, leading to changes in cellular processes. For example, it may disrupt endocrine signaling by mimicking or blocking hormone action, leading to altered gene expression and physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2,2’,5,5’-Tetrachlor
2,2’,4,4’-Tetrachlorobiphenyl: Another tetrachlorinated biphenyl with chlorine atoms at different positions.
Propriétés
Numéro CAS |
36649-77-1 |
|---|---|
Formule moléculaire |
C12H4Cl4I2 |
Poids moléculaire |
543.8 g/mol |
Nom IUPAC |
1,4-dichloro-2-(2,5-dichloro-4-iodophenyl)-5-iodobenzene |
InChI |
InChI=1S/C12H4Cl4I2/c13-7-3-11(17)9(15)1-5(7)6-2-10(16)12(18)4-8(6)14/h1-4H |
Clé InChI |
PZUXVIRGHJFYQS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)I)Cl)C2=CC(=C(C=C2Cl)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


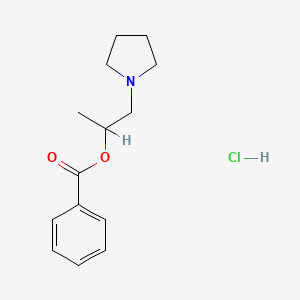
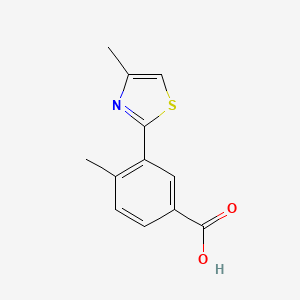
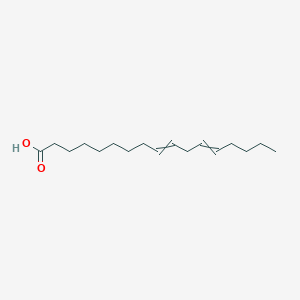
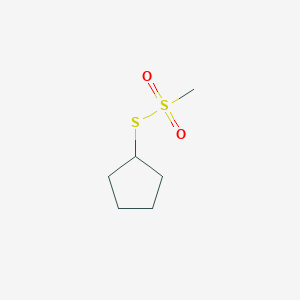

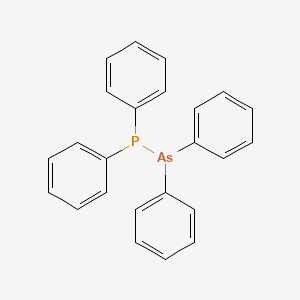





![Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol](/img/structure/B14677481.png)
